(Cyclopropylsulfamoyl)(methyl)amine
Description
(Cyclopropylsulfamoyl)(methyl)amine is a sulfonamide derivative featuring a cyclopropyl group directly bonded to a sulfamoyl moiety, which is further connected to a methylamine group.
Properties
IUPAC Name |
N-(methylsulfamoyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-5-9(7,8)6-4-2-3-4/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSSLNJJMAGJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328511-88-1 | |
| Record name | (cyclopropylsulfamoyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylsulfamoyl)(methyl)amine typically involves the reaction of cyclopropylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of (Cyclopropylsulfamoyl)(methyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylsulfamoyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(Cyclopropylsulfamoyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylsulfamoyl)(methyl)amine involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .
Comparison with Similar Compounds
2-(Cyclopropylsulfamoyl)ethanethioamide
Cyclopropyl(phenyl)methylamine
- Structure : Cyclopropyl and phenyl groups attached to a methylamine backbone ().
- Key Differences: Lacks the sulfamoyl group, reducing hydrogen-bonding capacity.
| Property | (Cyclopropylsulfamoyl)(methyl)amine | Cyclopropyl(phenyl)methylamine |
|---|---|---|
| Hydrogen-Bonding Sites | Sulfamoyl (-SO2-NH-) | None |
| Lipophilicity (LogP) | Moderate (~1.5–2.5) | Higher (~2.5–3.5) due to phenyl group |
| Pharmacokinetics | Likely slower absorption | Faster absorption due to lipophilicity |
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups (–6).
- Key Differences :
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine
- Structure : Cyclopropylsulfonyl group attached to a piperidine-methylamine ().
- Piperidine ring introduces conformational rigidity, affecting receptor binding in drug design .
| Property | (Cyclopropylsulfamoyl)(methyl)amine | {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine |
|---|---|---|
| Hydrogen-Bonding Sites | Sulfamoyl (-SO2-NH-) | None (sulfonyl group) |
| Structural Rigidity | Flexible | High (piperidine ring) |
| Drug Design Utility | Potential enzyme inhibitor | Likely CNS-targeting due to rigidity |
Biological Activity
Overview of (Cyclopropylsulfamoyl)(methyl)amine
(Cyclopropylsulfamoyl)(methyl)amine is a sulfonamide derivative that exhibits various biological activities. Sulfonamides are known for their antimicrobial properties, and modifications to their structure can enhance their efficacy against specific targets. The cyclopropyl group may influence the compound's pharmacokinetics and interaction with biological systems.
Antimicrobial Properties
Sulfonamides, including derivatives like (Cyclopropylsulfamoyl)(methyl)amine, primarily function as bacteriostatic agents. They inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial for the development of many pathogenic bacteria.
Key Findings:
- Inhibition of Bacterial Growth: Studies have shown that sulfonamide derivatives can effectively inhibit a range of Gram-positive and Gram-negative bacteria.
- Resistance Mechanisms: Understanding the resistance mechanisms in bacteria is essential for developing new derivatives that can overcome these challenges.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study evaluated various sulfonamide derivatives against strains of Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the sulfonamide structure, such as adding a cyclopropyl group, enhanced antibacterial activity.
- Table 1: Antibacterial Activity of Sulfonamide Derivatives
Compound MIC (µg/mL) Target Bacteria (Cyclopropylsulfamoyl)(methyl)amine 4 E. coli Standard Sulfamethoxazole 16 Staphylococcus aureus
-
Pharmacokinetic Studies:
- Research into the pharmacokinetics of sulfonamide derivatives has shown that cyclopropyl modifications can affect absorption and distribution in vivo, potentially leading to improved therapeutic outcomes.
The mechanism by which (Cyclopropylsulfamoyl)(methyl)amine exerts its biological effects involves:
- Folic Acid Synthesis Inhibition: By mimicking para-aminobenzoic acid (PABA), it competes with this substrate for binding to dihydropteroate synthase.
- Impact on Nucleotide Synthesis: This inhibition leads to decreased production of nucleic acids, ultimately hindering bacterial growth and replication.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
